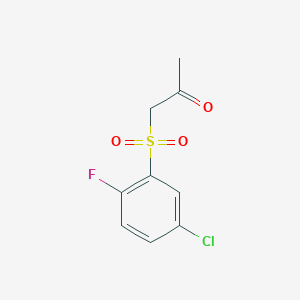

1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one

Description

1-(5-Chloro-2-fluorobenzenesulfonyl)propan-2-one is a sulfonyl-containing ketone derivative characterized by a propan-2-one backbone substituted with a 5-chloro-2-fluorobenzenesulfonyl group. The chloro and fluoro substituents at the 5- and 2-positions of the benzene ring likely enhance electrophilicity and steric effects, making it a candidate for regioselective reactions .

Properties

IUPAC Name |

1-(5-chloro-2-fluorophenyl)sulfonylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3S/c1-6(12)5-15(13,14)9-4-7(10)2-3-8(9)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWXCMJFRZFIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)C1=C(C=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one typically involves the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with propan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonyl derivatives, while oxidation and reduction can lead to different sulfonyl or sulfinyl compounds.

Scientific Research Applications

1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Medicine: Investigated for its potential use in drug development and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of certain enzymes or pathways, depending on the specific context .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Sulfonyl-containing ketones (e.g., target compound) may require oxidation steps similar to PCC-mediated protocols .

- Halogenated analogs (e.g., 5-Br, 2-F in ) suggest that electron-withdrawing substituents could facilitate nucleophilic aromatic substitution or cross-coupling reactions.

Physical and Spectroscopic Properties

Key Observations :

- The target compound’s sulfonyl group would exhibit strong IR absorption at 1300–1150 cm⁻¹ (S=O stretch), distinct from O-H or amino groups in other analogs .

- Halogen substituents (Cl, F) may downfield-shift aromatic protons in ¹H NMR compared to methoxy or methyl groups .

Biological Activity

1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one, a sulfonyl-containing compound, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive understanding of this compound's impact on various biological systems.

Chemical Structure and Properties

The compound has a molecular formula of C10H10ClFNO2S and a molecular weight of 251.7 g/mol. Its structure features a propanone backbone substituted with a chlorofluorobenzenesulfonyl group, which is critical for its biological activity.

Biological Activity Overview

1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one has been investigated for several biological activities, including:

- Antiviral Activity : Studies have shown that compounds with similar structures exhibit significant antiviral effects against various viruses, including chikungunya virus (CHIKV) and others .

- Anticancer Potential : Preliminary studies suggest that sulfonyl compounds may induce apoptosis in cancer cells through specific pathways .

- Antimicrobial Properties : The compound's structural attributes may enhance its ability to inhibit microbial growth .

The biological activity of 1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Viral Replication : The sulfonyl group is believed to play a crucial role in binding to viral proteins, thereby inhibiting replication processes.

- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through the modulation of signaling cascades involving caspases and Bcl-2 family proteins .

- Disruption of Cell Membrane Integrity : Antimicrobial activity may result from the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Effective against CHIKV (EC50 = 5.3 μM) | |

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Antimicrobial | Inhibits growth of Gram-positive bacteria |

Case Study: Antiviral Efficacy

In a study investigating the antiviral properties of structurally related compounds, it was found that the chlorinated derivative exhibited an EC50 value significantly lower than other analogs, indicating potent antiviral activity . This suggests that the presence of the chlorine atom enhances the compound's efficacy against viral pathogens.

Case Study: Anticancer Mechanism

Research into the anticancer mechanisms revealed that treatment with sulfonyl compounds led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering stress responses that culminate in cell death. The study highlighted the compound's potential as a chemotherapeutic agent in targeted cancer therapies .

Q & A

Q. Q1: What are the optimal synthetic routes for 1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one, and how can reaction efficiency be validated?

Methodological Answer:

- Sulfonylation of Propan-2-one: React 5-chloro-2-fluorobenzenesulfonyl chloride with propan-2-one under basic conditions (e.g., NaH or K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC.

- Validation: Characterize intermediates and final product using -/-NMR to confirm sulfonyl group incorporation (δ ~7.5–8.5 ppm for aromatic protons; δ ~45–55 ppm for sulfonyl carbon). Use HRMS for molecular ion verification (expected [M+H]⁺ ≈ 274.99) .

- Yield Optimization: Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to ketone) and reaction time (4–6 hours at 60°C) to minimize side products like disubstituted byproducts .

Structural Elucidation

Q. Q2: How can X-ray crystallography resolve ambiguities in the molecular geometry of 1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation in a 1:1 dichloromethane/hexane mixture.

- Data Collection: Use a synchrotron or Mo-Kα source (λ = 0.71073 Å) for high-resolution data.

- Structure Refinement: Employ SHELXL for refinement, focusing on anisotropic displacement parameters for Cl and F atoms. Validate bond lengths (e.g., C–S bond: ~1.76 Å; S=O bonds: ~1.43 Å) against similar sulfonyl-containing structures .

- Disorder Handling: Apply PART instructions in SHELXL for disordered fluorine or chloro substituents .

Spectroscopic Analysis

Q. Q3: How can conflicting IR and NMR data for the sulfonyl group be resolved?

Methodological Answer:

- IR Analysis: Confirm sulfonyl S=O stretches at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric). Discrepancies may arise from solvent interactions (e.g., DMSO-d₆ suppresses S=O peaks). Compare spectra in CDCl₃ vs. DMSO-d₆ .

- NMR Cross-Verification: Use DEPT-135 to distinguish CH₃ (propan-2-one) vs. aromatic CH groups. Overlapping signals in -NMR can be deconvoluted via 2D COSY or HSQC .

Reactivity and Mechanistic Studies

Q. Q4: What mechanistic insights explain the electrophilic reactivity of the sulfonyl group in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies: Monitor reactions with nucleophiles (e.g., amines) under pseudo-first-order conditions. Use UV-Vis or -NMR to track fluorine displacement rates.

- DFT Calculations: Optimize transition states (e.g., B3LYP/6-31G*) to identify rate-determining steps. Compute Fukui indices to predict electrophilic centers .

- Isotopic Labeling: Introduce in sulfonyl groups to track oxygen exchange during hydrolysis .

Biological Activity Profiling

Q. Q5: How can molecular docking predict the interaction of this compound with cytochrome P450 enzymes?

Methodological Answer:

- Target Selection: Use PDB structures of CYP3A4 or CYP2D6. Prepare the protein (remove water, add hydrogens) and ligand (assign Gasteiger charges).

- Docking Workflow: Perform rigid-receptor docking with AutoDock Vina. Validate poses using MD simulations (AMBER force field) to assess binding stability.

- Metabolic Prediction: Identify potential oxidation sites (e.g., propan-2-one methyl groups) using MetaSite or similar tools .

Analytical Method Development

Q. Q6: How can HPLC methods be optimized to separate enantiomers or degradation products?

Methodological Answer:

- Column Selection: Use chiral stationary phases (e.g., Chiralpak IA or IB) for enantiomer separation.

- Mobile Phase: Test hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid for peak symmetry. Adjust flow rate (1.0 mL/min) and column temperature (25°C vs. 40°C) .

- Forced Degradation: Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor degradation via PDA detection (210–400 nm) .

Computational Modeling

Q. Q7: What QSPR models predict the solubility and logP of sulfonyl-containing ketones?

Methodological Answer:

- Descriptor Calculation: Use Dragon or PaDEL to generate 2D/3D descriptors (e.g., topological polar surface area, McGowan volume).

- Model Training: Apply partial least squares (PLS) or neural networks to datasets of analogous compounds. Validate via leave-one-out cross-validation (R² > 0.85) .

- Experimental Validation: Compare predicted vs. measured logP (shake-flask method) and solubility (UV-Vis saturation concentration) .

Stability and Degradation

Q. Q8: How do pH and temperature affect the hydrolytic stability of the sulfonyl group?

Methodological Answer:

- Kinetic Profiling: Conduct stability studies in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Sample at intervals (0, 1, 3, 7 days) and quantify degradation via UPLC-MS.

- Activation Energy: Calculate Eₐ using the Arrhenius equation. For acidic hydrolysis (pH < 3), Eₐ typically ranges 60–80 kJ/mol due to proton-assisted cleavage .

- Degradation Pathways: Identify sulfonic acid derivatives via HRMS/MS fragmentation patterns (e.g., m/z 155.98 for SO₃H⁻) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.